molecular formula C11H16Cl2 B13736797 2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] CAS No. 23627-49-8

2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]

Cat. No.: B13736797
CAS No.: 23627-49-8
M. Wt: 219.15 g/mol
InChI Key: CGWZJKHGFXYCCI-UHFFFAOYSA-N
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Description

2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes .

Properties

CAS No.

23627-49-8

Molecular Formula

C11H16Cl2

Molecular Weight

219.15 g/mol

IUPAC Name

1',1'-dichloro-2,2-dimethylspiro[bicyclo[2.2.1]heptane-3,2'-cyclopropane]

InChI

InChI=1S/C11H16Cl2/c1-9(2)7-3-4-8(5-7)10(9)6-11(10,12)13/h7-8H,3-6H2,1-2H3

InChI Key

CGWZJKHGFXYCCI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C13CC3(Cl)Cl)C

Origin of Product

United States

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